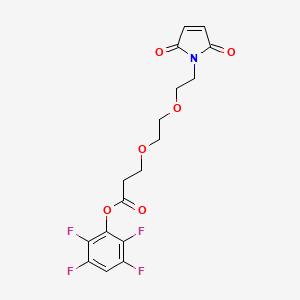
mal-PEG(2)-TFP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG(2)-TFP is a polyethylene glycol (PEG) derivative of the tetrafluorophenol (TFP) compound. It is a water-soluble, amphiphilic, and biocompatible polymer that has been used in various scientific research applications. Mal-PEG(2)-TFP is a versatile polymer that is used in a variety of research applications, including drug delivery, tissue engineering, and biosensing.
Wissenschaftliche Forschungsanwendungen
Mal-mal-PEG(2)-TFP(2)-TFP has been used in a variety of scientific research applications, including drug delivery, tissue engineering, and biosensing. It has been used in drug delivery as a vehicle for delivering drugs to specific target sites. It has also been used in tissue engineering to promote cell adhesion and tissue regeneration. In addition, Mal-mal-PEG(2)-TFP(2)-TFP has been used in biosensing applications, such as the detection of glucose, cholesterol, and other biomarkers.
Wirkmechanismus
Mal-mal-PEG(2)-TFP(2)-TFP is an amphiphilic polymer, which means that it has both hydrophilic and hydrophobic regions. The hydrophilic regions interact with the aqueous environment, while the hydrophobic regions interact with the cellular membrane. This allows Mal-mal-PEG(2)-TFP(2)-TFP to bind to the membrane and facilitate the delivery of drugs or other molecules to the target site.
Biochemical and Physiological Effects
Mal-mal-PEG(2)-TFP(2)-TFP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of drugs and other molecules, as well as increase their stability. In addition, Mal-mal-PEG(2)-TFP(2)-TFP has been shown to enhance the permeability of drugs across cell membranes, as well as increase their bioavailability. Finally, Mal-mal-PEG(2)-TFP(2)-TFP has been shown to reduce the toxicity of drugs and other molecules, making them safer for use in humans and animals.
Vorteile Und Einschränkungen Für Laborexperimente
Mal-mal-PEG(2)-TFP(2)-TFP has several advantages for use in lab experiments. It is a versatile polymer that can be used in a variety of applications, including drug delivery, tissue engineering, and biosensing. In addition, it is a water-soluble, amphiphilic, and biocompatible polymer that can be easily synthesized in a single step. However, Mal-mal-PEG(2)-TFP(2)-TFP also has some limitations. It is a relatively expensive polymer, and it may not be suitable for all applications.
Zukünftige Richtungen
The future of Mal-mal-PEG(2)-TFP(2)-TFP is promising. The polymer has a wide range of potential applications, including drug delivery, tissue engineering, and biosensing. Additionally, it has been shown to increase the solubility, stability, and bioavailability of drugs and other molecules. In the future, Mal-mal-PEG(2)-TFP(2)-TFP may be used to develop more efficient, targeted drug delivery systems, as well as more effective tissue engineering and biosensing applications. Additionally, research is being conducted to further understand the biochemical and physiological effects of Mal-mal-PEG(2)-TFP(2)-TFP, as well as to develop new synthesis methods for the polymer.
Synthesemethoden
Mal-mal-PEG(2)-TFP(2)-TFP is synthesized from the reaction of 1,2-diaminopropane with TFP, followed by the addition of a mal-PEG(2)-TFP chain to the resulting diamine. The mal-PEG(2)-TFP chain can be varied in length, ranging from 2 to 8 kDa. The synthesis of Mal-mal-PEG(2)-TFP(2)-TFP is simple and can be accomplished in a single step.
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO6/c18-10-9-11(19)16(21)17(15(10)20)28-14(25)3-5-26-7-8-27-6-4-22-12(23)1-2-13(22)24/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDHTBRNNNTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
mal-PEG(2)-TFP | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

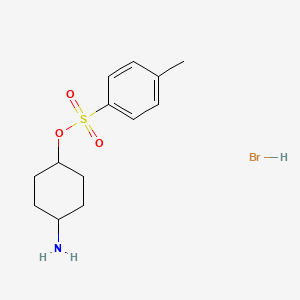
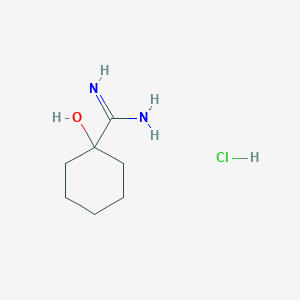
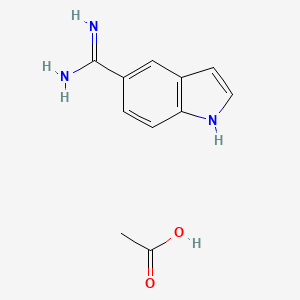
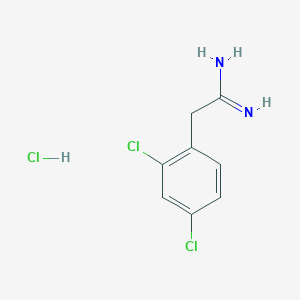

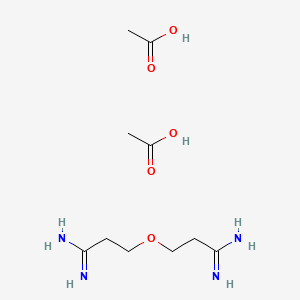

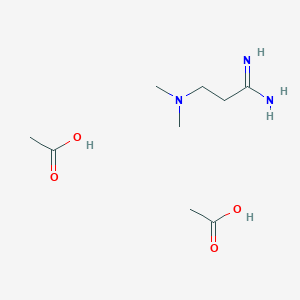
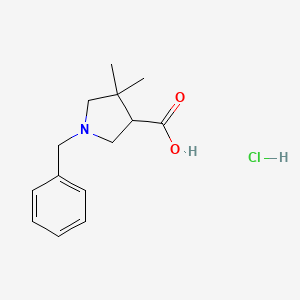

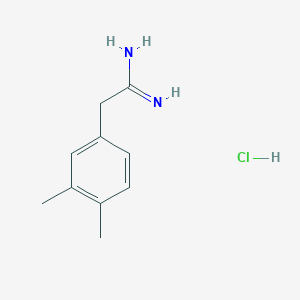
![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)
